molecular formula C21H20O5 B2614005 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid CAS No. 858748-43-3

3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid

Cat. No.: B2614005
CAS No.: 858748-43-3
M. Wt: 352.386
InChI Key: NATYKOYUMSKHQE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid" (hereafter referred to as Compound 7) is a coumarin derivative with a benzyloxy substituent at position 7, methyl groups at positions 4 and 8, and a propanoic acid side chain at position 3 of the chromen-2-one core. Its molecular formula is $ \text{C}{22}\text{H}{22}\text{O}_6 $, with a molecular weight of 382.41 g/mol. The compound is synthesized via NaOH hydrolysis of a 7-hydroxycoumarin ester intermediate, yielding an 85% product with a melting point of 232–233°C and an Rf value of 0.23 (CHCl₃:CH₃OH:CH₃NH₂ = 80:18:2) .

Spectral Characterization
¹H NMR (300 MHz, DMSO-$ d_6 $) data confirms the structure: δ 12.15 (s, 1H, COOH), 7.42–7.30 (m, 5H, benzyl aromatic protons), 6.84 (s, 1H, H-5), 5.14 (s, 2H, OCH₂Ph), 2.93 (t, 2H, CH₂COOH), 2.63 (t, 2H, CH₂), 2.38 (s, 3H, 8-CH₃), 2.28 (s, 3H, 4-CH₃) .

Properties

IUPAC Name

3-(4,8-dimethyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13-16-8-10-18(25-12-15-6-4-3-5-7-15)14(2)20(16)26-21(24)17(13)9-11-19(22)23/h3-8,10H,9,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATYKOYUMSKHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of the chromenone is replaced by a benzyloxy group using benzyl bromide and a base such as potassium carbonate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets. The benzyloxy group and chromenone core are crucial for binding to enzymes or receptors, leading to modulation of their activity. The propanoic acid moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Coumarin-Based Compounds

Table 1: Comparative Data for Coumarin Derivatives

Compound Name (Substituent at Position 7) Yield (%) Melting Point (°C) Rf Value Molecular Weight (g/mol) Key Substituent Features
Compound 7 (Benzyloxy) 85 232–233 0.23 382.41 Aromatic, moderate size
Compound 6 (Prop-2-ynyloxy) 87 190–191 0.23 344.34 Linear, alkyne group
Compound 8 (Pyridin-4-ylmethoxy) 71 277–278 0.19 383.39 Heteroaromatic, polar
Compound 9 (Naphthalen-2-ylmethoxy) 72 265–266 0.18 432.47 Polyaromatic, bulky
Compound 14 (Anthracen-9-ylmethoxy) 77 190–191 0.27 456.49 Extended polyaromatic
Compound 15 (Biphenyl-2-ylmethoxy) 90 87–88 0.27 458.49 Biphenyl, hydrophobic

Key Observations

Substituent Size and Melting Points: Bulkier substituents (e.g., naphthalen-2-ylmethoxy in Compound 9) correlate with higher melting points (265–266°C), suggesting enhanced crystalline stability. In contrast, the biphenyl derivative (Compound 15) has a remarkably low melting point (87–88°C), likely due to reduced symmetry . Compound 7 exhibits a moderate melting point (232–233°C), reflecting a balance between aromatic stacking (benzyl group) and flexibility (propanoic acid chain).

Chromatographic Behavior (Rf Values) :

  • Polar substituents, such as the pyridin-4-ylmethoxy group in Compound 8, result in lower Rf values (0.19 vs. 0.23 for Compound 7), indicating increased polarity and stronger interactions with the stationary phase .
  • Hydrophobic groups (e.g., biphenyl in Compound 15) show higher Rf values (0.27), consistent with reduced polarity .

The benzyloxy group in Compound 7 may offer intermediate efficacy compared to smaller (prop-2-ynyloxy) or bulkier (anthracen-9-ylmethoxy) substituents, as aromatic interactions are critical for target binding .

Electronic and Steric Effects
  • Electron-Withdrawing vs.
  • Steric Hindrance : Bulky substituents (e.g., naphthalen-2-ylmethoxy) may limit membrane permeability but improve target specificity. The benzyloxy group in Compound 7 strikes a balance between bulk and bioavailability .

Biological Activity

3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid, a derivative of the coumarin family, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDescription
Molecular Formula C23H24O5
Molecular Weight 380.44 g/mol
IUPAC Name This compound

The presence of the benzyloxy group is significant as it may enhance the compound's lipophilicity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Antioxidant Activity : The chromone core can participate in redox reactions, contributing to its ability to scavenge free radicals.
  • Cell Signaling Modulation : The compound may interact with various receptors and signaling pathways, influencing cellular responses related to growth and apoptosis.

Anti-inflammatory Properties

Research indicates that coumarin derivatives exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown that they can inhibit the production of pro-inflammatory cytokines in vitro. The specific activity of this compound remains to be fully elucidated but is expected to follow similar patterns due to its structural characteristics.

Antioxidant Effects

The antioxidant potential of coumarins is well-documented. The presence of hydroxyl groups in the structure enhances the ability to donate electrons and neutralize reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress-related damage.

Anticancer Activity

Preliminary studies have suggested that coumarin derivatives can induce apoptosis in cancer cells. For example, structural analogs have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of coumarin derivatives similar to this compound:

  • Study on Enzyme Inhibition : A study found that certain coumarin derivatives exhibited inhibitory effects on acetylcholinesterase (AChE) with IC50 values ranging from 8.80 µM to higher concentrations depending on the substituents present . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity Assessment : Research demonstrated that specific coumarins could reduce oxidative stress markers in cellular models by up to 50%, indicating robust antioxidant capabilities.
  • Anti-inflammatory Mechanisms : In vitro studies have shown that coumarin derivatives can significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting a strong anti-inflammatory response .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is provided:

Compound NameMolecular FormulaUnique Features
6-Chloro-coumarinC10H7ClO2Known for fluorescence properties
7-HydroxycoumarinC9H6O3Exhibits strong antioxidant activity
4-MethylcoumarinC10H9O2Studied for its antimicrobial properties

This comparison illustrates how variations in substituents can significantly influence biological activities.

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